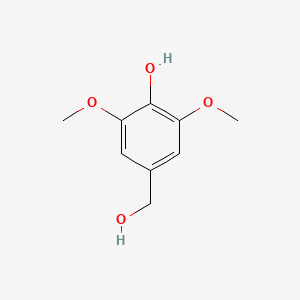

Syringic alcohol

Beschreibung

Contextualization within Phenolic Compound Research

4-Hydroxy-3,5-dimethoxybenzyl alcohol, or syringyl alcohol, is a fundamental molecule within the broad class of phenolic compounds. glpbio.com As a derivative of phenol, it is a member of the monolignol family, which are the primary precursors to lignin (B12514952). acs.org The three main monolignols are coniferyl alcohol, sinapyl alcohol (syringyl alcohol), and p-coumaryl alcohol. acs.org The dehydrogenative polymerization of these monolignols results in the formation of guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) lignin units, respectively. acs.org

In research, syringyl alcohol is frequently used as a model compound to study the complex structure and formation mechanisms of lignin. ebi.ac.ukacs.org Specifically, it is crucial for elucidating the pathways of syringyl (S) lignin formation. acs.org Studies involving the peroxidase-catalyzed dehydrogenative polymerization of syringyl alcohol have been employed to understand the initial dimerization products and the types of linkages that form, such as the β–β dimer (syringaresinol). acs.org The reactions of syringyl alcohol with other phenols are also studied to understand how lignin units may condense during industrial processes. ebi.ac.uk

Natural Occurrence and Significance in Plant Biochemistry

4-Hydroxy-3,5-dimethoxybenzyl alcohol (sinapyl alcohol) is a naturally occurring compound synthesized by plants. acs.org It is one of the three major monolignol precursors of lignin, a complex polymer that provides structural integrity to the cell walls of terrestrial plants. acs.org Hardwood lignin, in particular, is composed of both guaiacyl (G) and syringyl (S) units, making sinapyl alcohol a key component in these plant types. acs.org In contrast, softwood lignin is primarily made of G-units derived from coniferyl alcohol. acs.org

The biosynthesis of sinapyl alcohol occurs through the phenylpropanoid pathway. In the plant cell wall, enzymes such as peroxidase and laccase catalyze the dehydrogenative polymerization of these monolignols. acs.org This enzymatic oxidation creates monolignol radicals that couple to form the complex, three-dimensional structure of lignin, which features a variety of substructures including β-O-4, β–β, and β-5 linkages. acs.org The study of S-lignin formation from sinapyl alcohol is essential for advancing knowledge of lignocellulosic biomass, which is a sustainable resource for producing value-added aromatic biochemicals. acs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOAEJWSKPQLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201050 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-56-3 | |

| Record name | Syringyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYRINGIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G66I59XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic and Metabolic Pathways of 4 Hydroxy 3,5 Dimethoxybenzyl Alcohol

Elucidation of Biosynthetic Precursors and Enzymatic Conversions

The biosynthesis of 4-Hydroxy-3,5-dimethoxybenzyl alcohol is intrinsically linked to the formation of lignin (B12514952), a complex polymer that provides structural integrity to plant cell walls. Specifically, it is a derivative of sinapyl alcohol, one of the three primary monolignols. nih.govebrary.net The journey to its creation involves a series of enzymatic conversions, starting from upstream precursors in the phenylpropanoid pathway.

Role in Lignin Biosynthesis and Syringaldehyde (B56468) Reduction

The immediate precursor to 4-Hydroxy-3,5-dimethoxybenzyl alcohol is syringaldehyde. nih.gov The formation of syringaldehyde itself begins with coniferyl aldehyde, which undergoes hydroxylation and subsequent methylation to yield sinapaldehyde. chemicalbook.com

The crucial final step in the synthesis of sinapyl alcohol, the direct precursor to our compound of interest, is the reduction of sinapaldehyde. This reaction is catalyzed by specific dehydrogenases. While sinapyl alcohol dehydrogenase (SAD) was initially thought to be the primary enzyme responsible, research has shown that cinnamyl alcohol dehydrogenase (CAD) also plays a significant role in this reduction, particularly in angiosperms. nih.govresearchgate.net The reduction of syringaldehyde to 4-hydroxy-3,5-dimethoxybenzyl alcohol is a key transformation within this biosynthetic network.

The following table summarizes the key enzymatic conversions in the biosynthesis of 4-Hydroxy-3,5-dimethoxybenzyl alcohol:

| Precursor | Enzyme(s) | Product |

| Coniferyl aldehyde | Coniferyl aldehyde 5-hydroxylase, Caffeate O-methyltransferase | Sinapaldehyde |

| Sinapaldehyde | Cinnamyl alcohol dehydrogenase (CAD), Sinapyl alcohol dehydrogenase (SAD) | Sinapyl alcohol |

| Syringaldehyde | Alcohol Dehydrogenase | 4-Hydroxy-3,5-dimethoxybenzyl alcohol |

Metabolic Fates and Transformations within Biological Systems

Once formed, 4-Hydroxy-3,5-dimethoxybenzyl alcohol can undergo various metabolic transformations, particularly through the action of microbial enzyme systems. These processes are fundamental to the carbon cycle, as they contribute to the breakdown of complex lignin polymers.

The metabolic fate of syringyl units, such as 4-Hydroxy-3,5-dimethoxybenzyl alcohol, often involves initial enzymatic attack targeting the methoxy (B1213986) groups and the alcohol functional group. Fungal and bacterial systems have evolved sophisticated enzymatic machinery to degrade these aromatic compounds.

Key metabolic transformations include:

O-demethylation: Cytochrome P450 monooxygenases are crucial enzymes that catalyze the removal of methyl groups from the aromatic ring of compounds like syringol, a related syringyl compound. nih.gov This O-demethylation is a critical step in breaking down the structural integrity of these molecules, making them more susceptible to further degradation.

Oxidation: Fungal alcohol dehydrogenases can catalyze the oxidation of the benzyl (B1604629) alcohol group back to the corresponding aldehyde (syringaldehyde) or further to the carboxylic acid (syringic acid). nih.gov This is a common metabolic route for aromatic alcohols in various microorganisms.

A study on a related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), found in Pacific oysters, highlighted its antioxidant activity in the brains of mice. nih.gov This suggests that in animal systems, metabolic pathways may involve conjugation reactions to facilitate excretion or transformations related to mitigating oxidative stress, although specific pathways for 4-Hydroxy-3,5-dimethoxybenzyl alcohol are not well-defined. nih.gov

The table below outlines the potential metabolic transformations of 4-Hydroxy-3,5-dimethoxybenzyl alcohol:

| Substrate | Enzyme Class | Potential Product(s) | Biological System |

| 4-Hydroxy-3,5-dimethoxybenzyl alcohol | Cytochrome P450 Monooxygenase | 3,4-Dihydroxy-5-methoxybenzyl alcohol, 4,5-Dihydroxy-3-methoxybenzyl alcohol | Microbial |

| 4-Hydroxy-3,5-dimethoxybenzyl alcohol | Alcohol Dehydrogenase | Syringaldehyde | Microbial |

| Syringaldehyde | Aldehyde Dehydrogenase | Syringic Acid | Microbial |

Synthetic Methodologies and Derivatization Strategies for 4 Hydroxy 3,5 Dimethoxybenzyl Alcohol

Chemical Synthesis Approaches for the Core Compound

The primary route for obtaining 4-hydroxy-3,5-dimethoxybenzyl alcohol involves the chemical reduction of its corresponding aldehyde or carboxylic acid precursor.

The most common and direct method for synthesizing 4-hydroxy-3,5-dimethoxybenzyl alcohol is the reduction of syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). wikipedia.orgnih.gov This transformation targets the carbonyl group of the aldehyde, converting it to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose, often in a protic solvent like methanol (B129727). This method is favored for its high yield and selectivity, as NaBH₄ typically does not reduce other functional groups present in the molecule under standard conditions. Research on analogous compounds, such as the reduction of 3,4-dimethoxybenzaldehyde (B141060) with NaBH₄, has demonstrated yields as high as 98%. ijcea.org

Alternatively, the synthesis can start from the corresponding carboxylic acid, syringic acid. A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), is required to reduce the carboxylic acid to the alcohol. nih.gov While effective, this method requires stricter anhydrous conditions and more careful handling due to the high reactivity of LiAlH₄.

| Starting Material | Reducing Agent | Solvent | Product | Reported Yield (Analogous Reactions) |

|---|---|---|---|---|

| Syringaldehyde | Sodium borohydride (NaBH₄) | Methanol | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | Up to 98% ijcea.orggoogle.com |

| Syringic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 4-Hydroxy-3,5-dimethoxybenzyl alcohol | High (specific data varies) nih.gov |

Synthesis of Structurally Modified Derivatives

The functional groups on 4-hydroxy-3,5-dimethoxybenzyl alcohol—the hydroxyl and methoxy (B1213986) groups—provide reactive sites for creating a wide array of structurally modified derivatives.

The synthesis of benzoyl hydrazone derivatives typically utilizes the aldehyde precursor, syringaldehyde, rather than the alcohol itself. The general strategy involves the acid-catalyzed condensation reaction between syringaldehyde and a substituted benzhydrazide. In this reaction, the oxygen atom of the aldehyde's carbonyl group is replaced by a nitrogen atom from the hydrazide, forming a characteristic C=N-NH-C=O hydrazone linkage. This modular approach allows for the introduction of a wide variety of substituents on the benzhydrazide portion, enabling the systematic exploration of structure-activity relationships for various applications.

4-Hydroxy-3,5-dimethoxybenzyl alcohol and its close analogues serve as key intermediates in the synthesis of complex aromatic compounds like resveratrol (B1683913) analogues. A common synthetic pathway involves converting the benzylic alcohol into a more reactive intermediate suitable for carbon-carbon bond formation. nih.gov

For instance, a multi-step synthesis to produce a resveratrol analogue can be initiated from 3,5-dimethoxybenzyl alcohol. nih.gov The process begins with the conversion of the alcohol to its corresponding bromide using reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). nih.gov The resulting 3,5-dimethoxybenzyl bromide is then reacted with triethyl phosphite (B83602) in an Arbuzov reaction to yield a phosphonate (B1237965) ester. nih.gov This phosphonate is a crucial component for the Wittig reaction, where it is treated with a base to form a ylide and then reacted with a substituted benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde) to construct the characteristic stilbene (B7821643) double bond found in resveratrol analogues. nih.gov

| Reaction Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Bromination | 3,5-Dimethoxybenzyl alcohol | CBr₄, PPh₃ | 3,5-Dimethoxybenzyl bromide |

| 2. Arbuzov Reaction | 3,5-Dimethoxybenzyl bromide | P(OEt)₃ | 3,5-Dimethoxybenzylphosphonate |

| 3. Wittig Reaction | 3,5-Dimethoxybenzylphosphonate | Base, 4-methoxybenzaldehyde | Trimethoxyresveratrol |

Methodological Advancements in Yield and Purity Optimization

Efforts to optimize the synthesis of 4-hydroxy-3,5-dimethoxybenzyl alcohol and its derivatives focus on improving reaction efficiency, product yield, and purity while simplifying procedures.

A key aspect of optimization is the choice of reagents and reaction conditions. For the reduction of syringaldehyde, using a mild and selective reducing agent like sodium borohydride in methanol at room temperature is advantageous. google.com This approach not only provides high yields but also minimizes the formation of byproducts, simplifying the purification process and ensuring high purity of the final alcohol. ijcea.org

Biological Activities and Pharmacological Potentials of 4 Hydroxy 3,5 Dimethoxybenzyl Alcohol and Its Derivatives

Investigation of Antioxidant Mechanisms and Radical Scavenging Capabilities

4-Hydroxy-3,5-dimethoxybenzyl alcohol, also known as syringyl alcohol, demonstrates notable antioxidant properties attributed to its phenolic structure. The presence of hydroxyl and methoxy (B1213986) groups on the benzene ring enables it to effectively scavenge free radicals and reduce oxidative stress. The antioxidant activity of lignin (B12514952), a polymer rich in syringyl units, is associated with the high content of phenolic hydroxyl groups, particularly syringyl hydroxyl groups, and a lower molecular weight. The syringyl (S) lignin type, due to its extra methoxyl groups compared to guaiacyl (G) and p-hydroxyphenyl (H) lignins, exhibits enhanced antioxidant and UV protection properties.

The radical scavenging mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This action is particularly effective against reactive oxygen species (ROS). Studies on hydroxybenzyl alcohol (HBA) isomers have shown their ability to scavenge hydroxyl radicals (•OH) by forming initial OH-adducts that subsequently decay into phenoxyl radicals. These compounds are potent inhibitors of lipid peroxidation and protein oxidation, suggesting their role as effective free radical scavengers.

In Vitro and Cellular Antioxidant Assays

The antioxidant potential of 4-hydroxy-3,5-dimethoxybenzyl alcohol and related phenolic compounds has been evaluated through various in vitro assays. These assays measure the compound's ability to scavenge different types of free radicals and inhibit oxidative processes. A common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical. Wood vinegar from Litchi chinensis, containing a significant amount of syringol (2,6-dimethoxyphenol), a related compound, exhibited high antioxidant activity in the DPPH assay with a low IC50 value, indicating strong radical scavenging capacity.

Other assays used to evaluate antioxidant activity include the superoxide anion radical scavenging capacity and reducing power assays. In studies with rat liver mitochondria, hydroxybenzyl alcohols have demonstrated significant protection against oxidative stress induced by peroxyl radicals. They have been shown to inhibit lipid peroxidation and protein oxidation and restore the activity of manganese superoxide dismutase (Mn-SOD), an important endogenous antioxidant enzyme.

A derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to mitigate cold-induced injury in enterocytes by protecting mitochondria through both direct and indirect antioxidative activities. This was demonstrated through assays measuring mitochondrial function, cell death, and the induction of antioxidant proteins.

| Assay Type | Compound/Extract | Key Findings |

| DPPH Radical Scavenging | Litchi chinensis wood vinegar (rich in syringol) | High antioxidant activity, comparable to vitamin C and BHT. nih.gov |

| Superoxide Anion Scavenging | Litchi chinensis wood vinegar | Significant scavenging capacity. nih.gov |

| Reducing Power | Litchi chinensis wood vinegar | Strong reducing power, indicating electron-donating ability. nih.gov |

| Lipid Peroxidation Inhibition | Hydroxybenzyl alcohols | Potent inhibition of lipid peroxidation in rat liver mitochondria. nih.gov |

| Protein Oxidation Inhibition | Hydroxybenzyl alcohols | Effective inhibition of protein oxidation. nih.gov |

| Mn-SOD Activity Restoration | 2-hydroxybenzyl alcohol | Complete restoration of Mn-SOD activity after exposure to AAPH. nih.gov |

Antiviral Efficacy and Mechanistic Studies

4-Hydroxy-3,5-dimethoxybenzyl alcohol is recognized as a phenolic compound possessing antiviral properties. chemicalbook.comselleckchem.comselleck.co.jpselleck.cntargetmol.comthermofisher.com While the specific viruses it targets and the breadth of its antiviral activity are subjects of ongoing research, its chemical nature as a substituted phenol is key to its biological function. Phenolic compounds are known to exert antiviral effects through various mechanisms.

The potential mechanisms of action for phenolic compounds like 4-hydroxy-3,5-dimethoxybenzyl alcohol against viruses may include:

Interaction with Viral Proteins: The compound could bind to viral surface proteins, such as glycoproteins, which are essential for the attachment of the virus to host cells. This would block the initial step of viral infection.

Inhibition of Viral Enzymes: It might inhibit the activity of viral enzymes that are crucial for replication, such as reverse transcriptase or protease.

Disruption of the Viral Envelope: For enveloped viruses, the lipophilic nature of the benzene ring and its substituents could allow it to intercalate into the lipid bilayer of the viral envelope, leading to its disruption and inactivation of the virus.

Interference with Host Cell Pathways: The compound could modulate host cell signaling pathways that are hijacked by the virus for its replication, thereby creating an unfavorable environment for viral propagation.

Further mechanistic studies are required to elucidate the precise molecular targets and pathways through which 4-hydroxy-3,5-dimethoxybenzyl alcohol exerts its antiviral effects.

Antiproliferative and Anticancer Activities of Derivatives

Derivatives of 4-hydroxy-3,5-dimethoxybenzyl alcohol have been investigated for their potential as antiproliferative and anticancer agents. A notable derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has demonstrated anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. nih.gov This suggests that modifications to the core structure of 4-hydroxy-3,5-dimethoxybenzyl alcohol can lead to enhanced or more specific biological activities.

Another related class of compounds, cinnamic acid derivatives, which share a similar phenylpropanoid backbone, have also shown a wide range of biological activities, including anticancer properties. Synthetic esters derived from cinnamic acid have been evaluated for their cytotoxic activity against various human tumor cell lines.

The antiproliferative mechanisms of these derivatives are likely multifaceted and may involve:

Induction of Apoptosis: Triggering programmed cell death in cancer cells is a common mechanism for many anticancer agents.

Cell Cycle Arrest: Halting the progression of the cell cycle can prevent the uncontrolled proliferation of cancer cells.

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.

Modulation of Signaling Pathways: Interfering with key signaling pathways that are dysregulated in cancer, such as those involved in cell growth, survival, and metastasis.

Evaluation in Human Cancer Cell Lines

The anticancer potential of derivatives of 4-hydroxy-3,5-dimethoxybenzyl alcohol has been assessed in various human cancer cell lines.

3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA): This marine-derived compound has been shown to suppress the proliferation of human glioblastoma cells in vitro. nih.gov Glioblastoma is an aggressive and lethal form of brain cancer characterized by the overexpression of epidermal growth factor (EGF) receptors. DHMBA was found to significantly suppress cell proliferation in the presence of both fetal bovine serum and EGF, indicating its ability to block EGF signaling pathways that are crucial for the growth of these cancer cells. nih.gov

Cinnamic Acid Esters: A study on synthetic cinnamic esters evaluated their cytotoxic activity against a panel of human tumor cell lines, including:

SNB-19 (astrocytoma)

HCT-116 (colon carcinoma)

PC3 (prostate cancer)

HL60 (promyelocytic leukemia)

The results showed that certain derivatives exhibited significant cytotoxic effects. For instance, 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate was identified as a potent derivative against HCT-116, PC3, and SBN-19 cells, with its lowest half-maximal inhibitory concentration (IC50) value observed in the HCT-116 cell line. scielo.br

| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50 Value |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Human glioblastoma cells | Suppression of cell proliferation | Not specified |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (colon carcinoma) | Cytotoxic activity | 16.2 µM |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | PC3 (prostate cancer) | Cytotoxic activity | Not specified |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | SBN-19 (astrocytoma) | Cytotoxic activity | Not specified |

Enzymatic Inhibition Profiles

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a critical role in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Natural compounds are a significant source of cholinesterase inhibitors.

Phenolic compounds, including those structurally related to 4-hydroxy-3,5-dimethoxybenzyl alcohol, have been investigated for their ability to inhibit cholinesterases. For example, extracts of Leucosceptrum canum, rich in phenols and phenolic compounds, have demonstrated acetylcholinesterase inhibitory activity.

Studies on simple phenolic acids found in beer, such as syringic acid, have shown that they can inhibit both AChE and BuChE. A combination of these phenolic acids exhibited a synergistic effect on cholinesterase inhibition. While individual phenolic acids at concentrations typically found in plasma after beer consumption did not significantly inhibit AChE, some, including syringic acid, did show an ability to inhibit BuChE.

Tyrosinase and Urease Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary determinant of skin color nih.govresearchgate.net. Consequently, inhibitors of this enzyme are of significant interest for cosmetology as skin-whitening agents and for treating hyperpigmentation nih.govnih.gov. Research into natural compounds has identified various tyrosinase inhibitors nih.gov. A related compound, p-hydroxybenzyl alcohol (4HBA), has been shown to inhibit the monophenolase activity of mushroom tyrosinase nih.govresearchgate.net. Studies on 4HBA demonstrated that it reduces melanin synthesis in cultured mouse melanoma cells by directly inhibiting melanosomal tyrosinase activity, rather than by suppressing the expression of the tyrosinase gene nih.govresearchgate.net. When 4HBA binds to the enzyme, it alters the enzyme's conformation, leading to decreased activity nih.govresearchgate.net.

While the inhibitory potential of 4-Hydroxy-3,5-dimethoxybenzyl alcohol on tyrosinase is an area of interest due to its structural similarity to known inhibitors, specific studies detailing its direct inhibitory activity and mechanism were not found in the provided research. Similarly, there is no available information from the research on the urease inhibition potential of 4-Hydroxy-3,5-dimethoxybenzyl alcohol.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a significant enzyme that acts as a negative regulator in several critical signaling pathways, including those for insulin and leptin nih.govmdpi.com. By dephosphorylating the insulin receptor and its substrates, PTP1B plays a role in insulin resistance, making it a therapeutic target for type 2 diabetes and obesity nih.govmdpi.comnih.gov.

The potential for natural compounds to act as PTP1B inhibitors is an active area of research nih.gov. However, direct inhibitory action of 4-Hydroxy-3,5-dimethoxybenzyl alcohol on PTP1B has not been established. A study on a related, more complex derivative, CNB-001 [4-((1E)-2-(5-(4-hydroxy-3-methoxystyryl-)-1-phenyl-1H-pyrazoyl-3-yl) vinyl)-2-methoxy-phenol)], investigated its effect on PTP1B activity. Despite a computer docking simulation that suggested potential binding and inhibition, experimental assays using a human recombinant PTP1B found that CNB-001 did not affect the enzyme's activity across a wide range of concentrations (1nM-0.1mM) researchgate.net. This suggests that PTP1B inhibition is not the mechanism behind the beneficial metabolic effects observed for CNB-001 in other studies researchgate.net. Therefore, while PTP1B remains an important target, there is currently no direct evidence to support that 4-Hydroxy-3,5-dimethoxybenzyl alcohol itself is an inhibitor of this enzyme.

Antimicrobial Spectrum and Antifungal Properties

4-Hydroxy-3,5-dimethoxybenzyl alcohol is a phenolic compound that has been noted for its potential biological activities, including antiviral properties chemicalbook.comthermofisher.comselleckchem.com. It has also been investigated for potential antioxidant and antimicrobial applications guidechem.com. However, detailed studies outlining its specific antimicrobial spectrum against various strains of bacteria or its efficacy as an antifungal agent are not extensively detailed in the available literature. While many compounds of fungal origin exhibit antibacterial and antifungal activities, specific data for 4-Hydroxy-3,5-dimethoxybenzyl alcohol is limited nih.gov.

Anti-inflammatory Effects and Associated Pathways

The anti-inflammatory potential of 4-Hydroxy-3,5-dimethoxybenzyl alcohol is suggested by studies on structurally similar compounds. Inflammation is a complex biological response implicated in many diseases, often involving the production of inflammatory cytokines in macrophages stimulated by agents like lipopolysaccharide (LPS) researchgate.netnih.govbenthamscience.com.

A closely related marine compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has demonstrated significant anti-inflammatory effects in mouse macrophage RAW264.7 cells researchgate.netnih.gov. DHMBA was found to suppress the production of key inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are typically enhanced by LPS stimulation researchgate.netnih.gov. The mechanism for this effect involves the repression of the NF-κB signaling pathway; DHMBA treatment was shown to reduce the augmented levels of NF-κB p65 caused by LPS researchgate.netnih.gov. Furthermore, DHMBA treatment also diminished the levels of signaling factors that promote cell proliferation, such as Ras, PI3K, Akt, and MAPK researchgate.netnih.gov.

Another related compound, 4-hydroxybenzyl alcohol (HBA), also possesses anti-inflammatory activity nih.govmedchemexpress.com. HBA was able to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in LPS-activated macrophages nih.gov. This down-regulating activity on NO production is believed to be a key part of its anti-inflammatory mechanism nih.gov. The 3,4,5-trimethoxybenzyl moiety, which is structurally related to 4-Hydroxy-3,5-dimethoxybenzyl alcohol, has also been identified in other compounds with anti-inflammatory properties mdpi.comnih.gov.

These findings on closely related molecules suggest that 4-Hydroxy-3,5-dimethoxybenzyl alcohol likely exerts anti-inflammatory effects through the modulation of key inflammatory pathways, such as NF-κB and those involving iNOS and pro-inflammatory cytokine production.

Table 1: Effects of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) on Inflammatory Pathways in Macrophages

| Biomarker/Pathway | Observed Effect of DHMBA Treatment | Associated Function | Reference |

|---|---|---|---|

| NF-κB p65 | Repressed LPS-induced increase | Key regulator of inflammatory response | researchgate.netnih.gov |

| TNF-α | Suppressed LPS-induced production | Pro-inflammatory cytokine | nih.gov |

| Interleukin-6 (IL-6) | Suppressed LPS-induced production | Pro-inflammatory cytokine | nih.gov |

| Interleukin-1β (IL-1β) | Suppressed LPS-induced production | Pro-inflammatory cytokine | nih.gov |

| Ras, PI3K, Akt, MAPK | Decreased levels | Signaling factors for cell proliferation | researchgate.netnih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies

Chromatographic techniques are paramount for the separation and quantification of 4-Hydroxy-3,5-dimethoxybenzyl alcohol from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally unstable compounds like 4-Hydroxy-3,5-dimethoxybenzyl alcohol. Method development typically involves optimizing the separation on a reverse-phase column, most commonly a C18 column. nih.gov

The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, frequently acidified with formic or phosphoric acid to ensure sharp peak shapes for phenolic compounds. turkjps.orgjpionline.org For instance, a gradient elution might start with a higher proportion of water and gradually increase the concentration of acetonitrile to elute compounds of increasing hydrophobicity. nih.govresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, with aromatic compounds like 4-Hydroxy-3,5-dimethoxybenzyl alcohol showing strong absorbance in the UV region, typically around 280 nm. researchgate.net The flow rate is generally maintained around 1.0 mL/min, and the column temperature may be controlled (e.g., at 35-40 °C) to ensure reproducible retention times. nih.govccsenet.org These validated HPLC methods demonstrate good linearity over a specific concentration range and are used for quantifying the compound in various samples, including herbal extracts. researchgate.netrepec.org

Table 1: Typical HPLC Parameters for Analysis of Phenolic Alcohols

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govccsenet.org |

| Mobile Phase | Acetonitrile and/or Methanol with acidified water | jpionline.orgccsenet.org |

| Elution Mode | Gradient | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govccsenet.org |

| Column Temp. | 35 - 40 °C | nih.govccsenet.org |

| Injection Vol. | 10 µL | nih.govccsenet.org |

| Detector | Photodiode Array (PDA) or DAD | turkjps.org |

| Wavelength | ~280 nm | researchgate.net |

For higher resolution, increased sensitivity, and faster analysis times, Ultra-High Performance Liquid Chromatography (UHPLC) is employed. When coupled with both a Diode Array Detector (DAD) and tandem mass spectrometry (MS/MS), it provides a powerful platform for both identification and quantification. The UHPLC system uses columns with smaller particle sizes (typically <2 µm), which results in sharper peaks and better separation efficiency compared to traditional HPLC.

The DAD provides UV-Vis spectral data for the eluting peaks, aiding in preliminary identification. The eluent then flows into the mass spectrometer. Using an electrospray ionization (ESI) source, the analyte is ionized before entering the mass analyzer. Tandem mass spectrometry (MS/MS) offers exceptional specificity and sensitivity through techniques like Multiple Reaction Monitoring (MRM). researchgate.netnih.gov In MRM mode, the first quadrupole selects a specific precursor ion (the molecular ion of 4-Hydroxy-3,5-dimethoxybenzyl alcohol, [M-H]⁻ or [M+H]⁺), which is then fragmented, and the second quadrupole monitors for a specific, characteristic product ion. This high specificity allows for accurate quantification even in highly complex matrices with low detection limits. researchgate.netresearchgate.net This technique is particularly suitable for analyzing trace amounts of the compound in biological or environmental samples. nih.gov

While 4-Hydroxy-3,5-dimethoxybenzyl alcohol itself is not sufficiently volatile for direct GC analysis, GC-MS is the premier technique for analyzing its volatile breakdown products, particularly in the context of lignin (B12514952) analysis. Lignin, a complex polymer found in wood, releases syringyl-type compounds, including 4-Hydroxy-3,5-dimethoxybenzyl alcohol, upon thermal degradation (pyrolysis). mdpi.com

Analytical pyrolysis coupled with GC-MS (Py-GC/MS) involves heating the sample (e.g., wood or isolated lignin) to high temperatures (e.g., 320-600 °C) in an inert atmosphere. mdpi.com This process breaks the macromolecular structure into smaller, volatile fragments. These fragments are then separated by the gas chromatograph and identified by the mass spectrometer based on their unique mass spectra and retention times. researchgate.netresearchgate.net To make hydroxyl-containing compounds like 4-hydroxy-3,5-dimethoxybenzyl alcohol more volatile and thermally stable for GC analysis, they are often derivatized, for example, by silylation using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide. researchgate.net This derivatization replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of 4-Hydroxy-3,5-dimethoxybenzyl alcohol, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of 4-Hydroxy-3,5-dimethoxybenzyl alcohol. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. ethernet.edu.et

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Hydroxy-3,5-dimethoxybenzyl alcohol, the spectrum typically shows distinct signals: two equivalent aromatic protons appearing as a singlet, a singlet for the six protons of the two equivalent methoxy (B1213986) groups, a singlet for the two benzylic protons of the hydroxymethyl group, and broad singlets for the phenolic and alcoholic hydroxyl protons. rsc.org The chemical shifts of protons adjacent to electronegative oxygen atoms (in the methoxy and alcohol groups) are found downfield. libretexts.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for 4-Hydroxy-3,5-dimethoxybenzyl alcohol will show signals corresponding to the methoxy carbons, the benzylic carbon, and the four distinct types of aromatic carbons (two substituted, one bearing the hydroxymethyl group, and one bearing the phenolic hydroxyl group). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Representative ¹H NMR Spectroscopic Data for a 3,5-Dimethoxybenzyl Moiety

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Source(s) |

|---|---|---|---|---|

| Ar-H | ~6.4-6.5 | s | 2H | chemicalbook.com |

| -CH₂-OH | ~4.6 | s | 2H | chemicalbook.com |

| -OCH ₃ | ~3.8 | s | 6H | chemicalbook.com |

| Ar-OH | Variable, broad | s | 1H | libretexts.org |

Table 3: Representative ¹³C NMR Spectroscopic Data for a Substituted Benzyl (B1604629) Alcohol

| Assignment | Chemical Shift (δ) ppm | Source(s) |

|---|---|---|

| C=O (related aldehyde) | ~190-193 | rsc.org |

| C -OH (Aromatic) | ~148 | rsc.org |

| C -OCH₃ | ~147 | rsc.org |

| C -CH₂OH (Aromatic) | ~130-140 | rsc.org |

| C H (Aromatic) | ~105-110 | rsc.org |

| -C H₂OH | ~65 | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 4-Hydroxy-3,5-dimethoxybenzyl alcohol displays several characteristic absorption bands that confirm its structure. thermofisher.com

A prominent feature is a very broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded hydroxyl groups (both phenolic and alcoholic). libretexts.orgnist.govphcogj.com Stretches for C-H bonds in the aromatic ring and the methoxy groups typically appear around 3000-2850 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1610-1500 cm⁻¹ region. phcogj.com Strong absorptions corresponding to the C-O stretching of the alcohol and the aryl ether linkages are also clearly visible, typically in the 1250-1000 cm⁻¹ range. libretexts.orgguidechem.com

Table 4: Key IR Absorption Bands for 4-Hydroxy-3,5-dimethoxybenzyl alcohol

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Source(s) |

|---|---|---|---|

| O-H Stretch (Alcohol & Phenol) | 3600 - 3200 | Strong, Broad | libretexts.orgnist.gov |

| C-H Stretch (Aromatic & Alkyl) | 3000 - 2850 | Medium | rsc.org |

| C=C Stretch (Aromatic) | 1610 - 1500 | Medium-Strong | phcogj.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For 4-hydroxy-3,5-dimethoxybenzyl alcohol, electron ionization mass spectrometry (EI-MS) provides critical data for its identification.

The molecular formula of 4-hydroxy-3,5-dimethoxybenzyl alcohol is C₉H₁₂O₄, corresponding to a molecular weight of approximately 184.19 g/mol . nist.govscbt.com In a typical mass spectrum of this compound, the molecular ion peak (M⁺), which represents the intact molecule with a single positive charge, is observed at an m/z of 184. nist.gov The presence and intensity of this peak confirm the molecular weight of the analyte.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the compound's structure. The fragmentation of 4-hydroxy-3,5-dimethoxybenzyl alcohol follows pathways characteristic of benzyl alcohols and phenolic compounds. libretexts.org The major fragmentation pathways involve the cleavage of bonds adjacent to the oxygen atoms and the aromatic ring.

Key fragmentation patterns include:

Loss of a hydrogen atom (H•): A peak at m/z 183 results from the loss of a hydrogen radical, often from the hydroxyl group.

Loss of a methyl radical (•CH₃): Cleavage of a methoxy group can lead to the formation of an ion at m/z 169.

Loss of formaldehyde (B43269) (CH₂O): A significant fragmentation pathway for benzyl alcohols is the loss of the CH₂OH group, followed by rearrangement, often leading to a stable tropylium-like ion. For this molecule, a prominent peak is frequently observed at m/z 154, corresponding to the loss of CH₂O (30 amu) from the molecular ion. spectrabase.com

Loss of water (H₂O): The elimination of a water molecule from the molecular ion can produce a peak at m/z 166. libretexts.org

Further Fragmentation: The primary fragment ions can undergo subsequent fragmentation. For instance, the ion at m/z 169 may lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 141.

The analysis of these characteristic fragments allows for the unambiguous identification of 4-hydroxy-3,5-dimethoxybenzyl alcohol and helps distinguish it from its isomers.

Table 1: Key Mass Spectrometry Fragmentation Data for 4-Hydroxy-3,5-dimethoxybenzyl alcohol

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion/Loss |

| 184 | [M]⁺ (Molecular Ion) |

| 183 | [M-H]⁺ |

| 169 | [M-CH₃]⁺ |

| 154 | [M-CH₂O]⁺ |

| 153 | [M-CH₂OH]⁺ |

| 125 | [M-CH₂OH-CO]⁺ |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While less commonly applied to small, pure crystalline molecules like 4-hydroxy-3,5-dimethoxybenzyl alcohol compared to polymers or surfaces, XPS can provide detailed information about its elemental makeup and the chemical environment of its constituent atoms.

An XPS analysis of 4-hydroxy-3,5-dimethoxybenzyl alcohol would confirm the presence of carbon and oxygen, the two main elements besides hydrogen (which is not detectable by XPS). The survey scan would show peaks corresponding to the C 1s and O 1s core levels. The relative areas of these peaks can be used to determine the surface elemental composition, which, for a pure sample, should correspond to the stoichiometric ratio of carbon to oxygen in the molecule (9:4).

High-resolution XPS scans of the C 1s and O 1s regions provide more detailed chemical state information by detecting subtle shifts in binding energy due to the local chemical environment.

Carbon (C 1s): The C 1s spectrum of 4-hydroxy-3,5-dimethoxybenzyl alcohol would be deconvoluted into multiple peaks representing the different types of carbon atoms:

C-C/C-H bonds: Carbons in the aromatic ring not bonded to oxygen would appear at a binding energy of approximately 284.8 eV.

C-O bonds: The carbon atoms in the benzyl alcohol group (-CH₂OH), the aromatic carbons attached to the methoxy and hydroxyl groups (C-OR), and the carbons in the methoxy groups (-OCH₃) would have higher binding energies, typically in the range of 286.0-286.5 eV.

Oxygen (O 1s): The O 1s spectrum would also be resolvable into at least two components:

C-O-H: The oxygen atom of the phenolic hydroxyl group would have a distinct binding energy.

C-O-C: The oxygen atoms in the two methoxy ether linkages and the benzylic alcohol would contribute to a peak at a slightly different binding energy, typically around 532.5-533.5 eV.

This detailed analysis allows for the verification of the functional groups present on the surface of the material, confirming the presence of hydroxyl, methoxy, and alcohol moieties.

Table 2: Expected XPS Binding Energies for Functional Groups in 4-Hydroxy-3,5-dimethoxybenzyl alcohol

| Element Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | Aromatic C-C, C-H | ~284.8 |

| C 1s | C-OH (benzyl alcohol) | ~286.2 |

| C 1s | Aromatic C-O | ~286.5 |

| C 1s | C-OCH₃ (methoxy) | ~286.5 |

| O 1s | C-O-C (ether), C-OH (alcohol) | ~532.8 |

| O 1s | C-OH (phenol) | ~533.6 |

Applications in Catalysis and Advanced Materials Science

Heterogeneous Sonocatalysis for Selective Oxidation of Lignin (B12514952) Model Compounds

Heterogeneous sonocatalysis is an emerging green chemistry approach that utilizes ultrasound to drive chemical reactions at the surface of a solid catalyst. nih.govresearchgate.net This technology is being explored for the selective oxidation of 4-hydroxy-3,5-dimethoxybenzyl alcohol, a reaction that transforms it into valuable chemicals. titech.ac.jp The mechanism of sonocatalysis involves acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to ultrasound. titech.ac.jp This collapse creates localized hot spots with extreme temperatures (over 5000 K) and pressures (over 1000 bar), which can generate reactive radical species and enhance catalytic activity. titech.ac.jp

To facilitate the selective oxidation of 4-hydroxy-3,5-dimethoxybenzyl alcohol, researchers have synthesized advanced carbon-based catalysts as alternatives to expensive metal-based systems. nih.govrsc.org These materials include both nitrogen-doped (N-doped) and non-doped mesoporous carbons. titech.ac.jp

A common method for their synthesis is a hard-template technique. nih.govresearchgate.net In this process, a silica (B1680970) template is impregnated with a carbon precursor (like sucrose (B13894) for non-doped carbon) or a combination of carbon and nitrogen precursors (such as glucosamine (B1671600) or chitosan (B1678972) for N-doped versions). nih.govrsc.org This mixture is then carbonized at high temperatures, and the silica template is subsequently removed, leaving behind a porous carbon structure. rsc.org The incorporation of heteroatoms like nitrogen is intended to modify the physicochemical properties of the carbon material, potentially enhancing its catalytic performance by creating active sites. rsc.org

The frequency of the applied ultrasound is a critical parameter that significantly influences the efficiency of the sonocatalytic oxidation of 4-hydroxy-3,5-dimethoxybenzyl alcohol. titech.ac.jp Studies have investigated a range of frequencies, including 22, 100, 500, and 800 kHz, to understand their impact on reaction conversion and selectivity towards the desired product, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). nih.govthe-innovation.org

Research indicates that a non-doped mesoporous carbon material (C-meso) shows a considerable increase in catalytic activity under sonication. nih.govresearchgate.net In contrast, N-doped carbons did not exhibit consistent or adequate sonoactivity for this specific oxidation reaction when compared to control experiments without sonication. titech.ac.jpthe-innovation.org The performance fluctuations are attributed to the complex interplay between the mechanical effects of cavitation and the generation of oxidative species, which varies with frequency. titech.ac.jp Generally, lower frequencies are associated with more intense mechanical effects, while higher frequencies tend to emphasize the generation of oxidative species. titech.ac.jpsigmaaldrich.com

The table below summarizes the catalytic performance for the selective oxidation of 4-hydroxy-3,5-dimethoxybenzyl alcohol at different sonication frequencies.

| Catalyst | Sonication Frequency (kHz) | Conversion (%) | Selectivity to Aldehyde (%) | Condition |

|---|---|---|---|---|

| C-meso (non-doped) | 500 | ~20 | ~100 | With Sonication |

| CN-meso | 500 | >80 | ~90 | With Sonication |

| CN-meso Gluc | 500 | ~50 | ~95 | With Sonication |

| CN-meso Chit | 500 | ~45 | ~98 | With Sonication |

| C-meso (non-doped) | N/A | 0 | 0 | Control (No Sonication) |

| CN-meso | N/A | ~80 | ~90 | Control (No Sonication) |

Note: Data is approximated from graphical representations in the source literature titech.ac.jp. "CN-meso", "CN-meso Gluc", and "CN-meso Chit" are different types of N-doped catalysts.

Mechanistic studies reveal fundamental differences in how N-doped and non-doped carbon catalysts function in the sonocatalytic oxidation of 4-hydroxy-3,5-dimethoxybenzyl alcohol. nih.govresearchgate.net

For non-doped mesoporous carbon (C-meso), scavenger tests confirm that the reaction mechanism involves the formation of radicals. titech.ac.jprsc.org When ethanol, a scavenger for hydroxyl radicals (•OH), was added to the reaction, the catalytic activity was hindered, indicating that these radicals play a key role in the oxidation process. titech.ac.jp

Conversely, N-doped catalysts appear to operate through a different pathway. titech.ac.jp The presence of nitrogen, particularly in pyridinic form, can lead to strong acid-base interactions between the catalyst surface and the acidic phenolic group of the substrate. nih.govresearchgate.net This interaction is believed to prohibit sonoactivity, and scavenger tests showed that the reactions continued even in the presence of radical scavengers, suggesting a non-radical mechanism under sonication for these catalysts. titech.ac.jp The lack of consistent sonoactivity in N-doped carbons for this reaction highlights the complexity of catalyst design, where properties beneficial for one type of reaction (thermal catalysis) may not translate to sonocatalysis. nih.govresearchgate.net

Development of Biodegradable Polymeric Materials and Resins

Lignin is recognized as a valuable resource for the development of bio-based and biodegradable polymers. nih.govthe-innovation.org Monomers derived from the depolymerization of lignin are key building blocks for synthesizing more sustainable materials like phenolic resins, polyurethanes, and epoxy resins. nih.govthe-innovation.org As a primary syringyl-type monomer, 4-hydroxy-3,5-dimethoxybenzyl alcohol represents a class of compounds with significant potential for creating advanced polymers. the-innovation.org

While direct polymerization of 4-hydroxy-3,5-dimethoxybenzyl alcohol is not widely documented, closely related syringyl derivatives are being successfully used. For instance, syringyl methacrylate (B99206) (SM), synthesized from a syringol precursor, has been used in controlled polymerizations. acs.org The resulting poly(syringyl methacrylate) is an amorphous polymer with a very high glass transition temperature (Tg), a key property for durable materials. acs.org The inclusion of the two methoxy (B1213986) groups, characteristic of syringyl units, allows for the creation of polymers with unique thermal properties. acs.org This demonstrates that syringyl monomers, the family to which 4-hydroxy-3,5-dimethoxybenzyl alcohol belongs, are promising candidates for producing high-performance, bio-based polymers. acs.orgmedchemexpress.com

Role as a Sustainable Lignin-Derived Monomer in Chemical Transformations

4-Hydroxy-3,5-dimethoxybenzyl alcohol serves as an important sustainable monomer derived from lignin, the second most abundant natural polymer on Earth. rsc.orgnih.gov Specifically, it is a model compound for the syringyl (S) units that are prevalent in hardwood and certain grass lignins. the-innovation.orgbiosynth.com Studying the chemical transformations of this monomer provides crucial insights into developing effective methods for lignin valorization—the process of converting low-value lignin into high-value chemicals. nih.govrsc.org

The selective oxidation of 4-hydroxy-3,5-dimethoxybenzyl alcohol to syringaldehyde (B56468) is a prime example of such a transformation. titech.ac.jp This reaction is of significant interest because it converts a component of biomass into a valuable aromatic chemical with applications in the flavor and fragrance industries. By using this alcohol as a model substrate, researchers can develop and optimize novel catalytic systems, such as the sonocatalysts discussed previously, for breaking down real lignin with greater selectivity and efficiency. titech.ac.jprsc.org Its use in these studies is essential for advancing the development of biorefineries and a circular economy based on renewable resources. rsc.org

Environmental Research and Ecotoxicological Studies

Assessment of Biodegradability in Environmental Matrices

Direct, quantitative studies assessing the biodegradability of 4-Hydroxy-3,5-dimethoxybenzyl alcohol in specific environmental matrices like soil or water are not prominent in the available scientific literature. However, inferences can be drawn from research on lignin (B12514952) degradation. Lignin containing syringyl units has been observed to have increased susceptibility to alkaline degradation, which suggests a potential pathway for its breakdown in certain environmental conditions. nih.gov

The enzymatic degradation of this compound is a plausible route for its natural attenuation. Fungal laccase enzymes are known to oxidize phenolic compounds, including lignin-related molecules. researchgate.net The oxidation of syringyl alcohol by laccase has been documented, indicating that microbial enzymatic action is a key mechanism for its transformation in the environment. researchgate.net This process would be a critical step in its mineralization within ecosystems. However, specific half-life data or degradation rates in soil and aquatic systems remain to be thoroughly established.

Ecotoxicological Evaluation in Aquatic and Terrestrial Ecosystems

Comprehensive ecotoxicological evaluations of 4-Hydroxy-3,5-dimethoxybenzyl alcohol on representative aquatic and terrestrial organisms are not extensively documented. Research into related lignin-derived compounds offers some context. For instance, a study on dehydrogenation polymers from lignin precursors analyzed the antibacterial properties of various dimers. mdpi.com It was found that a dimer containing a syringyl unit (GS₁) exhibited weaker antibacterial activity against Escherichia coli and Staphylococcus aureus compared to a dimer composed solely of guaiacyl units (G₁). mdpi.com This suggests that the presence of two methoxy (B1213986) groups on the aromatic ring, as in syringyl alcohol, may reduce its antimicrobial potency compared to related phenolic structures. mdpi.com This finding, while not a direct ecotoxicological assessment, points toward a potentially lower acute toxicity to certain microorganisms, which are foundational to ecosystem health.

Specific data from cell viability and growth inhibition assays for 4-Hydroxy-3,5-dimethoxybenzyl alcohol in an environmental context are not available in the reviewed literature. Research has been conducted on structurally similar compounds, which can illustrate the methodologies used, but these results are not directly applicable to syringyl alcohol.

For context, studies on 4-Hydroxybenzyl alcohol (which lacks the two methoxy groups) showed it did not inhibit the survival of normal astrocytes at concentrations up to 800 µmol/L. mdpi.com Another study on the same compound reported a median lethal dose (LD₅₀) of approximately 50 mM on eEND2 endothelial cells. nih.gov A different but related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), was found to suppress the growth of certain human cancer cell lines at concentrations of 1 or 10 µM. researchgate.net These examples highlight the type of data needed for a full environmental impact assessment of 4-Hydroxy-3,5-dimethoxybenzyl alcohol.

The following table summarizes the lack of specific data for the target compound in contrast to available data for related molecules.

Interactive Data Table: Cell Viability Data for Benzyl (B1604629) Alcohol Derivatives

| Compound Name | Assay Type | Cell Line/Organism | Result | Citation |

| 4-Hydroxy-3,5-dimethoxybenzyl alcohol | Cell Viability/Growth Inhibition | Data Not Available | Data Not Available | |

| 4-Hydroxybenzyl alcohol | Cell Viability | Normal Astrocytes | No inhibitory effect up to 800 µmol/L | mdpi.com |

| 4-Hydroxybenzyl alcohol | Cell Viability (WST-1 Assay) | eEND2 (endothelial cells) | LD₅₀ of ~50 mM | nih.gov |

| 3,5-dihydroxy-4-methoxybenzyl alcohol | Growth Inhibition | PC-3 / DU-145 (prostate cancer cells) | Growth suppression at 1 or 10 µM | researchgate.net |

Q & A

Q. What are the recommended methods for synthesizing 4-hydroxy-3,5-dimethoxybenzyl alcohol, and how can reaction efficiency be optimized?

4-Hydroxy-3,5-dimethoxybenzyl alcohol can be synthesized via chemoselective Mitsunobu esterification, as demonstrated in the preparation of c-Met inhibitory analogs . Key steps include:

- Using substituted benzaldehydes in refluxing ethanol with glacial acetic acid as a catalyst.

- Optimizing reaction time (e.g., 4 hours) and solvent removal under reduced pressure.

- Purification via filtration and recrystallization.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Glacial acetic acid | |

| Solvent | Absolute ethanol | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 4 hours |

Q. How should researchers characterize the purity and structural integrity of 4-hydroxy-3,5-dimethoxybenzyl alcohol?

Characterization involves:

Q. Table 2: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂O₄ | |

| Molecular Weight | 184.19 g/mol | |

| Density | 1.23 g/cm³ | |

| pKa | 9.77 (predicted) |

Q. What are the recommended storage conditions to ensure compound stability?

- Powder : Store at -20°C for up to 3 years .

- In Solvent : Store at -80°C for 1 year to prevent degradation .

- Safety Note : Avoid long-term storage at room temperature due to potential decomposition into hazardous byproducts .

Advanced Research Questions

Q. How does 4-hydroxy-3,5-dimethoxybenzyl alcohol exhibit antiviral activity, and what experimental models validate this?

The compound inhibits enveloped viruses through mechanisms involving disruption of viral membranes or interference with viral entry. Key studies include:

- In Vitro Assays : Antiviral activity against herpes simplex virus (HSV) and influenza A .

- Structural Analogs : Modifications to the benzyl alcohol group enhance potency, as seen in c-Met inhibitor synthesis .

Methodological Tip : Use plaque reduction assays with Vero cells for HSV or MDCK cells for influenza, monitoring IC₅₀ values .

Q. How can researchers resolve contradictions in reported bioactivity across studies?

Discrepancies may arise from:

Q. Validation Strategy :

Reproduce studies using purified standards.

Perform dose-response curves across multiple models.

Use LC-MS/MS to rule out matrix effects in plant extracts .

Q. What strategies are effective for modifying the compound to enhance its pharmacological profile?

- Esterification : Introduce alkyl groups via Mitsunobu reactions to improve bioavailability .

- Hybrid Molecules : Conjugate with ligstroside or oleocanthal derivatives to target cancer pathways (e.g., c-Met in breast cancer) .

- Structure-Activity Relationship (SAR) : Modify methoxy groups to balance lipophilicity and solubility .

Q. Table 3: SAR Modifications and Outcomes

| Modification | Observed Effect | Reference |

|---|---|---|

| Methoxy → Ethoxy | Increased lipophilicity | |

| Hydroxyl Acetylation | Enhanced stability | |

| Hybrid conjugation | Dual antiviral/anticancer activity |

Q. What analytical challenges arise in quantifying 4-hydroxy-3,5-dimethoxybenzyl alcohol in complex matrices?

- Co-Elution Issues : In GC-MS, overlapping peaks with 4-hydroxy-2-methoxycinnamaldehyde require high-resolution columns (e.g., HP-5MS) .

- Low Solubility : Use DMSO for stock solutions but ensure final concentration ≤1% to avoid cytotoxicity .

Resolution : Employ HPLC with UV detection (λ = 280 nm) for improved specificity .

Q. How does the compound interact with biological membranes, and what techniques can elucidate this?

Q. What safety protocols are critical when handling 4-hydroxy-3,5-dimethoxybenzyl alcohol?

Q. How can researchers leverage the compound’s structural motifs for novel drug discovery?

- Scaffold Hopping : Replace the benzyl alcohol group with bioisosteres (e.g., pyridine rings) to target kinases .

- Fragment-Based Design : Use the dimethoxy-phenol core as a fragment in combinatorial libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.